molecular formula C39H74O6 B8256723 Hexadecanoic acid, 1,1'-[1-[(1-oxobutoxy)methyl]-1,2-ethanediyl] ester CAS No. 26690-84-6

Hexadecanoic acid, 1,1'-[1-[(1-oxobutoxy)methyl]-1,2-ethanediyl] ester

Cat. No.: B8256723
CAS No.: 26690-84-6
M. Wt: 639.0 g/mol
InChI Key: SPNPZKFZBBJGJK-UHFFFAOYSA-N
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Description

This compound is a diester derivative of hexadecanoic acid (palmitic acid) with a unique substitution pattern. Its structure comprises:

  • Two palmitic acid chains (C16:0) esterified to a 1,2-ethanediyl (ethylene glycol) backbone.
  • A butyrate ester group [(1-oxobutoxy)methyl] attached to the central carbon of the ethanediyl moiety.

Properties

IUPAC Name

(3-butanoyloxy-2-hexadecanoyloxypropyl) hexadecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H74O6/c1-4-7-9-11-13-15-17-19-21-23-25-27-29-32-38(41)44-35-36(34-43-37(40)31-6-3)45-39(42)33-30-28-26-24-22-20-18-16-14-12-10-8-5-2/h36H,4-35H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPNPZKFZBBJGJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCC)OC(=O)CCCCCCCCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H74O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201283734
Record name DL-Glyceryl-1-butyrate-2,3-dipalmitate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201283734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

639.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26690-84-6
Record name DL-Glyceryl-1-butyrate-2,3-dipalmitate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26690-84-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name DL-Glyceryl-1-butyrate-2,3-dipalmitate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201283734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexadecanoic acid, 1,1’-[1-[(1-oxobutoxy)methyl]-1,2-ethanediyl] ester typically involves esterification reactions. One common method is the reaction of hexadecanoic acid with an alcohol in the presence of a catalyst such as sulfuric acid. The reaction conditions often include heating the mixture to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts and solvents is optimized to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Hexadecanoic acid, 1,1’-[1-[(1-oxobutoxy)methyl]-1,2-ethanediyl] ester undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: In this reaction, one functional group in the molecule is replaced by another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine) in the presence of a catalyst like iron.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Halogenated esters.

Scientific Research Applications

Nutritional Studies

Hexadecanoic acid derivatives are studied for their roles in nutrition and metabolism. Research indicates that triacylglycerols containing hexadecanoic acid may affect lipid metabolism and energy storage in human cells. For instance, studies have shown that specific fatty acid compositions can influence insulin sensitivity and overall metabolic health .

Antioxidant Activity

Recent investigations have explored the antioxidant properties of compounds similar to hexadecanoic acid esters. These studies highlight the potential of such compounds to mitigate oxidative stress in biological systems. The antioxidant activity is often assessed using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), where various fatty acid esters demonstrate varying degrees of efficacy .

Drug Formulation

Hexadecanoic acid esters are being examined for their utility in drug delivery systems. Their lipid nature allows for improved solubility and bioavailability of hydrophobic drugs. Research has indicated that these compounds can be used as carriers for pharmaceutical agents, enhancing their therapeutic effects while reducing side effects .

Anti-inflammatory Properties

Some studies suggest that hexadecanoic acid derivatives may exhibit anti-inflammatory properties. This is particularly relevant in the context of chronic diseases where inflammation plays a key role. The modulation of inflammatory pathways by these compounds could lead to new therapeutic strategies for conditions like arthritis and cardiovascular diseases .

Food Industry

In the food sector, hexadecanoic acid esters are evaluated for their emulsifying properties. These compounds can stabilize emulsions in food products, improving texture and shelf life. Their application ranges from dairy products to dressings and sauces, where they help maintain consistency and prevent separation .

Cosmetic Formulations

The cosmetic industry utilizes hexadecanoic acid derivatives for their emollient properties. They enhance skin feel and moisture retention in creams and lotions. The ability of these compounds to form stable emulsions makes them valuable ingredients in personal care products .

Case Studies

Study TitleFocusFindings
"Impact of Triacylglycerol Composition on Metabolic Health"NutritionDemonstrated how specific fatty acids influence insulin sensitivity and lipid metabolism in human subjects .
"Antioxidant Properties of Fatty Acid Esters"BiochemistryFound significant antioxidant activity in hexadecanoic acid derivatives using DPPH assay .
"Lipid-Based Drug Delivery Systems"Pharmaceutical ScienceHighlighted the effectiveness of hexadecanoic acid esters as drug carriers enhancing bioavailability .

Mechanism of Action

The mechanism of action of Hexadecanoic acid, 1,1’-[1-[(1-oxobutoxy)methyl]-1,2-ethanediyl] ester involves its interaction with cellular membranes and enzymes. The ester can be hydrolyzed by esterases, releasing hexadecanoic acid and other metabolites. These metabolites can then participate in various biochemical pathways, influencing cellular processes such as inflammation and microbial growth.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key analogs and their distinguishing features:

Compound Name Substituents Molecular Weight Notable Properties/Activities References
Target Compound Butyrate ester, two palmitate chains ~625 (estimated) Unknown; inferred from analogs -
3-(Octanoyloxy)-1,2-propanediyl bis(14-methylhexadecanoate) Octanoate ester, two 14-methylhexadecanoate chains ~791 Higher hydrophobicity due to branched chains
Octadecanoic acid, 1,2-ethanediyl ester Two stearate (C18:0) chains ~595 Used in toxicity studies (OECD 422 compliant)
Hexadecanoic acid, 1-(hydroxymethyl)-1,2-ethanediyl ester Hydroxymethyl group, two palmitate chains ~575 Insecticidal activity against bruchid pests
1,2-Dipalmitoyl-rac-glycerophosphoethanolamine Phosphoethanolamine head group, two palmitate chains ~692 Membrane lipid; roles in cellular signaling
Hexadecanoic acid, methyl ester Methyl ester, single palmitate chain ~270 Antimicrobial, antioxidant properties

Key Differences and Implications

Chain Length and Branching The target compound’s palmitate chains (C16:0) contrast with stearate (C18:0) in ’s analog. Longer chains increase hydrophobicity and melting points but reduce solubility in polar solvents . Branched chains (e.g., 14-methylhexadecanoate in ) enhance lipid membrane integration but may alter enzymatic degradation .

Phosphoethanolamine derivatives () exhibit amphiphilic properties critical for membrane structure, unlike the target compound’s non-polar substituents .

Biological Activities

  • Esters with hydroxymethyl groups () demonstrate insecticidal activity, suggesting that substituent polarity impacts bioactivity .
  • Methyl esters of palmitic acid () show antimicrobial and antioxidant effects, highlighting the role of esterification in modulating activity .

Biological Activity

Hexadecanoic acid, 1,1'-[1-[(1-oxobutoxy)methyl]-1,2-ethanediyl] ester (CAS number 26690-84-6) is a complex organic compound with significant biological activity. This article delves into its synthesis, biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C37H70O6
  • Molecular Weight : 610.98 g/mol
  • Structure : This compound is an ester formed from hexadecanoic acid and a butoxy-modified ethylene glycol derivative.

Synthesis

The synthesis of this compound typically involves the esterification of hexadecanoic acid with a suitable alcohol in the presence of a catalyst such as sulfuric acid. The reaction conditions usually include heating to facilitate the esterification process. In industrial settings, continuous flow reactors are often employed to optimize yield and purity .

Antimicrobial Properties

Hexadecanoic acid derivatives have been studied for their antimicrobial effects. Research indicates that hexadecanoic acid exhibits antibacterial activity against various pathogens, including Gram-positive and Gram-negative bacteria. For instance, studies have shown that hexadecanoic acid can inhibit the growth of Salmonella typhi, a common foodborne pathogen .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It is believed to modulate inflammatory pathways through the release of metabolites that influence cytokine production and immune responses. This activity positions it as a potential therapeutic agent for inflammatory diseases .

Lipid Metabolism

Hexadecanoic acid plays a crucial role in lipid metabolism and is a significant component of cell membranes. Its presence in phospholipids is essential for maintaining membrane integrity and fluidity, influencing cellular signaling pathways .

The biological activity of this compound is primarily attributed to its interaction with cellular membranes and enzymes:

  • Ester Hydrolysis : The compound can be hydrolyzed by esterases to release hexadecanoic acid and other metabolites.
  • Influence on Cell Signaling : Released metabolites may participate in various biochemical pathways affecting inflammation and microbial growth .

Comparative Analysis with Related Compounds

Compound NameStructureBiological Activity
Hexadecanoic AcidC16H32O2Antimicrobial, anti-inflammatory
Hexadecanoic Acid Methyl EsterC17H34O2Hepatoprotective, antidiabetic
Hexadecanoic Acid Ethyl EsterC18H36O2Antioxidant, hypocholesterolemic

This comparison highlights the unique aspects of this compound due to its specific structural features imparting distinct biological activities.

Case Studies and Research Findings

Recent studies have explored the pharmacological potential of hexadecanoic acid derivatives:

  • A study published in the International Journal of Pharmacy and Applied Health Sciences highlighted the antibacterial properties of hexadecanoic acid against Salmonella typhi, demonstrating its potential as a natural preservative in food products .
  • Another research article indicated that hexadecanoic acid methyl ester exhibited hepatoprotective effects in animal models, suggesting its utility in liver health management .

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